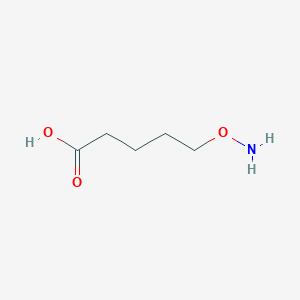
5-(Aminooxy)pentanoic acid
Overview
Description
5-(Aminooxy)pentanoic acid: is a five-carbon amino acid derivative with the chemical formula C5H11NO3 It is structurally characterized by the presence of an amino group (-NH2) and an oxy group (-O-) attached to the valeric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminooxy)pentanoic acid typically involves the reaction of valeric acid derivatives with hydroxylamine. One common method includes the conversion of 5-bromovaleric acid to 5-aminooxyvaleric acid through nucleophilic substitution with hydroxylamine under basic conditions. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods. Metabolic engineering of microorganisms such as Corynebacterium glutamicum has been employed to enhance the production of this compound from glucose. This involves the expression of specific enzymes like lysine 2-monooxygenase and delta-aminovaleramidase, which catalyze the conversion of lysine to this compound .
Chemical Reactions Analysis
Types of Reactions: 5-(Aminooxy)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides and anhydrides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or esters.
Scientific Research Applications
Chemistry: 5-(Aminooxy)pentanoic acid is used as a building block in organic synthesis for the preparation of various derivatives and polymers. It serves as a precursor for the synthesis of complex molecules in medicinal chemistry.
Biology: In biological research, this compound is utilized as a probe to study enzyme mechanisms and metabolic pathways. It is also used in the synthesis of biologically active compounds.
Medicine: this compound has potential applications in drug development, particularly in the design of enzyme inhibitors and therapeutic agents. Its derivatives are explored for their pharmacological properties.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It is used in the synthesis of polymers and as an intermediate in chemical manufacturing .
Mechanism of Action
The mechanism of action of 5-(Aminooxy)pentanoic acid involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes by binding to their active sites and blocking their catalytic activity. This inhibition can affect various biochemical processes, including amino acid metabolism and protein synthesis. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
5-Aminovaleric acid: Similar in structure but lacks the oxy group.
5-Aminopentanoic acid: Another five-carbon amino acid derivative with similar properties.
Homopiperidinic acid: A cyclic analog with comparable chemical behavior.
Uniqueness: 5-(Aminooxy)pentanoic acid is unique due to the presence of the oxy group, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C5H11NO3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
5-aminooxypentanoic acid |
InChI |
InChI=1S/C5H11NO3/c6-9-4-2-1-3-5(7)8/h1-4,6H2,(H,7,8) |
InChI Key |
LSJDOWHCQGJIIJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCON)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-nitrophenyl)methylamino]acetic Acid](/img/structure/B8606897.png)
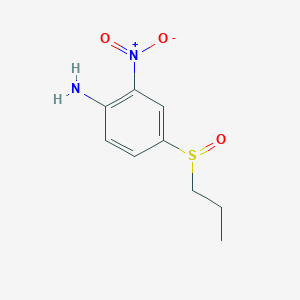
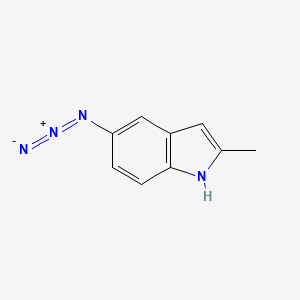
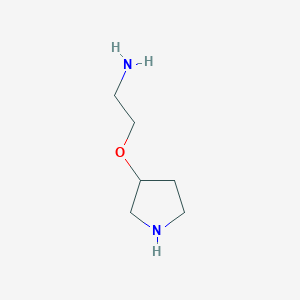
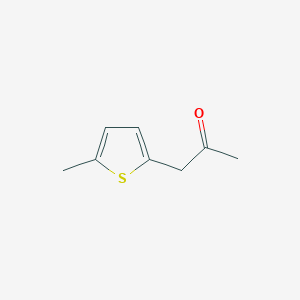
![3-Amino-5-[2-(methylsulfanyl)ethyl]-1lambda~6~,2,4,6-thiatriazine-1,1(4H)-dione](/img/structure/B8606940.png)
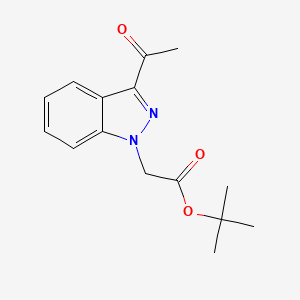
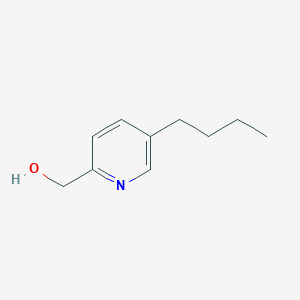
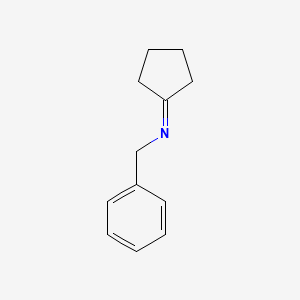
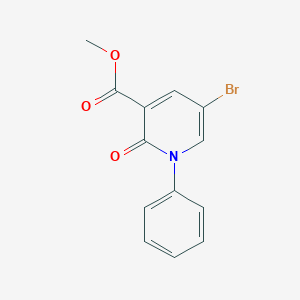
![3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one](/img/structure/B8606957.png)
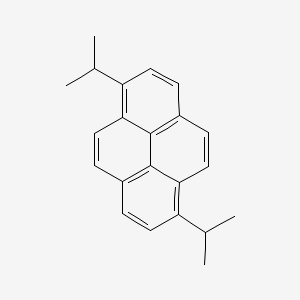
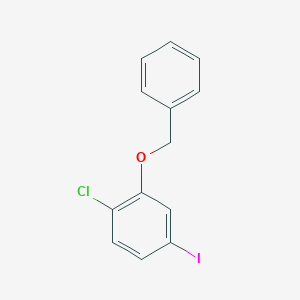
![Methyl tricyclo[3.3.1.13,7]decane-2-carboxylate](/img/structure/B8607020.png)
